molecular formula C10H10N2O B13699363 2-(2-Methyl-5-oxazolyl)aniline

2-(2-Methyl-5-oxazolyl)aniline

Cat. No.: B13699363
M. Wt: 174.20 g/mol
InChI Key: PYUNTKWANKKGEM-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-oxazolyl)aniline is a heterocyclic aromatic amine that contains both an oxazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-5-oxazolyl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized with formamide to yield the oxazole ring . Another approach involves the reaction of 2-nitrobenzaldehyde with (2,2-dimethoxyethyl)amine, followed by reduction and cyclization steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methyl-5-oxazolyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles and aniline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-5-oxazolyl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The oxazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 2-(2-Methyl-5-oxazolyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-(2-methyl-1,3-oxazol-5-yl)aniline

InChI

InChI=1S/C10H10N2O/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3

InChI Key

PYUNTKWANKKGEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=CC=C2N

Origin of Product

United States

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